STX-478 Mutant-Selective Binding Affinity: The 5,7-Difluoro-3-methylbenzofuran Scaffold Enables a 15-Fold Selectivity Window Over Wild-Type PI3Kα
The intact 5,7-difluoro-3-methyl-1-benzofuran-2-yl moiety is the core recognition element of STX-478. Surface plasmon resonance (SPR) data demonstrate that STX-478 binds the H1047R kinase-domain mutant of PI3Kα with a KD of 4.7 nM, compared to 70 nM for wild-type PI3Kα—a 15-fold selectivity window [1]. In contrast, the orthosteric inhibitor alpelisib, which lacks the 5,7-difluoro-3-methylbenzofuran scaffold, shows equipotent binding to mutant and wild-type PI3Kα, resulting in dose-limiting hyperglycemia due to wild-type PI3Kα inhibition in insulin-responsive tissues [1][2]. This selectivity is structurally encoded in the 5,7-difluoro-3-methyl substitution; the co-crystal structure (PDB: 8TDU) confirms that the benzofuran and trifluoromethyl moieties position at the deepest point of the allosteric pocket, anchoring against hydrophobic and aromatic residues [1].
| Evidence Dimension | Binding affinity (KD) for PI3Kα H1047R mutant vs. wild-type |
|---|---|
| Target Compound Data | STX-478 (containing 5,7-difluoro-3-methylbenzofuran-2-yl): KD = 4.7 nM (H1047R mutant), KD = 70 nM (wild-type); selectivity ratio = 15-fold |
| Comparator Or Baseline | Alpelisib (orthosteric inhibitor, no 5,7-difluoro-3-methylbenzofuran scaffold): equipotent binding to mutant and wild-type PI3Kα |
| Quantified Difference | STX-478 achieves 15-fold mutant-over-wild-type selectivity; alpelisib shows no selectivity (ratio ≈ 1) |
| Conditions | Surface plasmon resonance (SPR) assay; recombinant PI3Kα H1047R mutant and wild-type proteins |
Why This Matters
For procurement decisions, this establishes that the 5,7-difluoro-3-methylbenzofuran-2-carboxylate building block is structurally indispensable for achieving mutant-selective PI3Kα inhibition—a property unattainable with unsubstituted or mono-fluorinated benzofuran-2-carboxylate analogs.
- [1] Buckbinder L, St. Jean DJ Jr, Tieu T, et al. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts. Cancer Discov. 2023;13(11):2432–2447. doi:10.1158/2159-8290.CD-23-0396. View Source
- [2] André F, Ciruelos E, Rubovszky G, et al. Alpelisib for PIK3CA-Mutated, Hormone Receptor–Positive Advanced Breast Cancer. N Engl J Med. 2019;380:1929-1940. View Source
